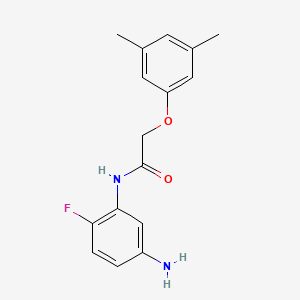
N-(5-Amino-2-fluorophenyl)-2-(3,5-dimethylphenoxy)acetamide
Overview
Description
N-(5-Amino-2-fluorophenyl)-2-(3,5-dimethylphenoxy)acetamide (also known as FDMA) is a chemical compound that has been used in a variety of scientific research applications. This compound has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. FDMA has been found to have a range of biochemical and physiological effects, and has been used in laboratory experiments to explore these effects. In
Scientific Research Applications
Potential Pesticide Properties
Research has identified derivatives of compounds structurally similar to N-(5-Amino-2-fluorophenyl)-2-(3,5-dimethylphenoxy)acetamide, specifically N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, as potential pesticides. These derivatives, characterized by X-ray powder diffraction, include various substituted compounds that show potential in pest control applications (Olszewska, Tarasiuk, & Pikus, 2011).
Anti-Inflammatory Activity
A synthesis study of novel N-(3-chloro-4-flurophenyl)-2 derivatives, structurally related to the compound , revealed significant anti-inflammatory activity in several synthesized derivatives. These compounds were assayed for anti-inflammatory effects, with some showing significant activity, highlighting their potential therapeutic applications (Sunder & Maleraju, 2013).
Antipsychotic Agent Potential
A compound structurally related, 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, showed an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors. This compound and its metabolites, which include structures similar to this compound, indicate potential use as antipsychotic agents without the typical side effects associated with dopamine receptor interaction (Wise et al., 1987).
Anticancer Properties
A study on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a structurally similar compound, revealed anticancer properties. The compound targeted the VEGFr receptor, showing its potential as an anticancer drug (Sharma et al., 2018).
Bioactive Derivatives
Bioactive derivatives of N-(2-hydroxyphenyl)acetamides, structurally related to the compound , have been identified. These derivatives exhibit properties such as glucosylation, indicating potential in biological applications like drug development or biochemical studies (Girel et al., 2022).
properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(3,5-dimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-10-5-11(2)7-13(6-10)21-9-16(20)19-15-8-12(18)3-4-14(15)17/h3-8H,9,18H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABBBVGINUPICU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)N)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(Tert-butoxycarbonyl)amino]-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B3174649.png)
![3-[(4-Fluoro-3-methylphenoxy)methyl]pyrrolidine](/img/structure/B3174661.png)
![3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine](/img/structure/B3174666.png)
![4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine](/img/structure/B3174678.png)
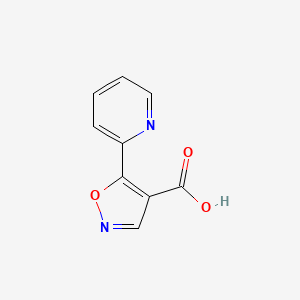


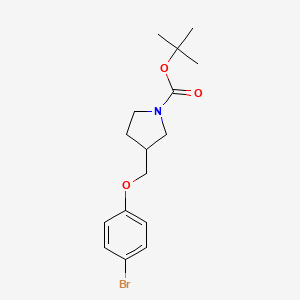

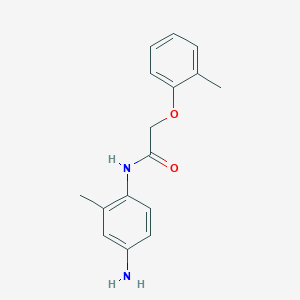
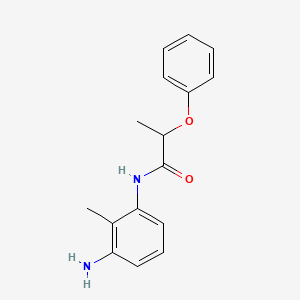
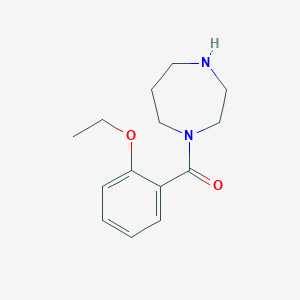
![4-[(Cyclopentyloxy)methyl]aniline](/img/structure/B3174738.png)